methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate
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Overview
Description
Methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a chemical compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate typically involves the reaction of 7-methoxy-2-oxo-2H-chromen-4-ylmethylamine with methyl 2-chlorobenzoate under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume of reactants. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its antimicrobial properties. It has shown activity against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.
Medicine: The compound's anti-inflammatory properties have been explored for potential therapeutic applications. It may be used in the development of new anti-inflammatory drugs.
Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and other chemical products.
Mechanism of Action
The mechanism by which methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to its biological activities. The exact pathways and molecular targets vary depending on the specific application and the type of biological system being studied.
Comparison with Similar Compounds
Coumarin: The parent compound of methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate.
7-Methoxy-2-oxo-2H-chromen-4-ylmethylamine: A related compound with similar structural features.
Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Another coumarin derivative with a hydroxyl group instead of a methoxy group.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both methoxy and amine groups. This combination of functional groups contributes to its distinct biological and chemical properties compared to other coumarin derivatives.
Properties
IUPAC Name |
methyl 2-[(7-methoxy-2-oxochromen-4-yl)methylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-23-13-7-8-14-12(9-18(21)25-17(14)10-13)11-20-16-6-4-3-5-15(16)19(22)24-2/h3-10,20H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWENLMUFTKMYIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CNC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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